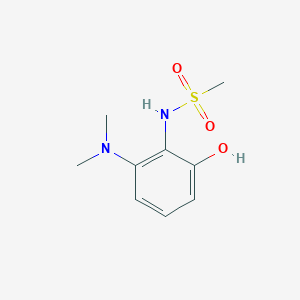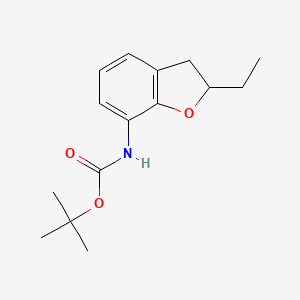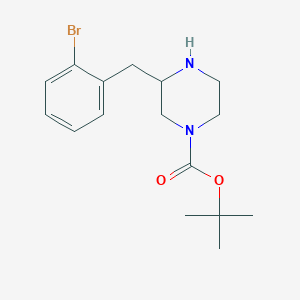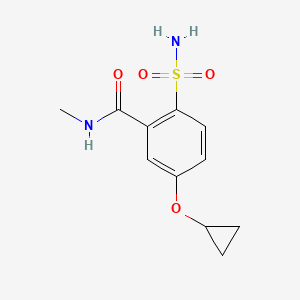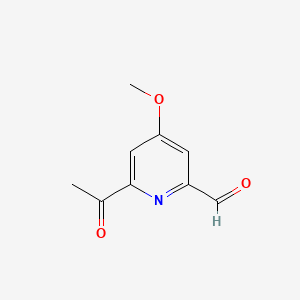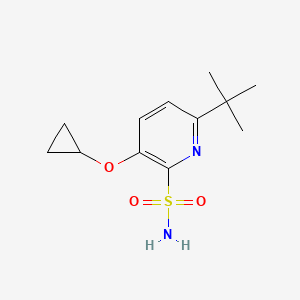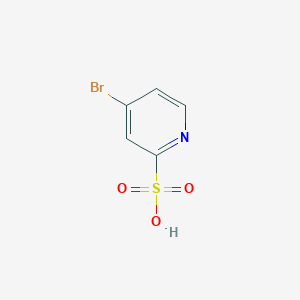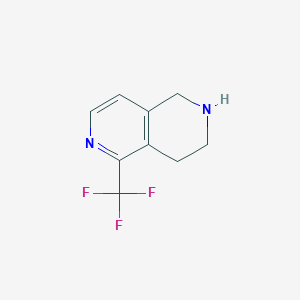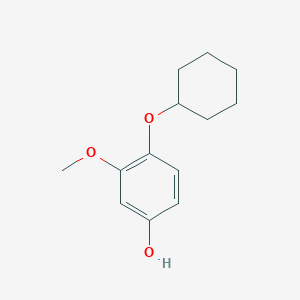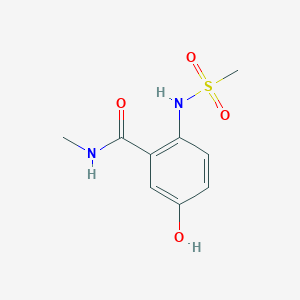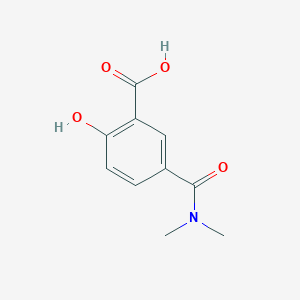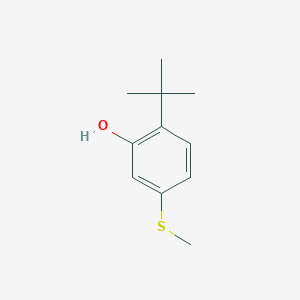
2-Tert-butyl-5-(methylsulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS It is a substituted phenol, characterized by the presence of a tert-butyl group and a methylsulfanyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(methylsulfanyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of a catalyst. One efficient method uses an ionic liquid catalyst, such as 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which facilitates the alkylation reaction under mild conditions . The reaction is endothermic, and the positive value of ΔS* and negative value of ΔG* indicate that the process is spontaneous under the given conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through similar alkylation processes, often using heterogeneous catalysts like mesoporous molecular sieves or zeolites to enhance the reaction efficiency and selectivity . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methylsulfanyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-Tert-butyl-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used as a stabilizer in various industrial applications, including polymers and lubricants.
Mechanism of Action
The mechanism by which 2-Tert-butyl-5-(methylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the tert-butyl and methylsulfanyl groups influence the compound’s lipophilicity and steric properties. These interactions can modulate the activity of biological pathways and contribute to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound is used as an antioxidant in lubricant oils and has similar stabilizing properties.
5-tert-Butyl-2-methylphenol: Another substituted phenol with applications in organic synthesis and industrial processes.
Uniqueness
2-Tert-butyl-5-(methylsulfanyl)phenol is unique due to the presence of both tert-butyl and methylsulfanyl groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s stability and reactivity, making it valuable for specific applications where other phenolic compounds may not be as effective.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-tert-butyl-5-methylsulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)9-6-5-8(13-4)7-10(9)12/h5-7,12H,1-4H3 |
InChI Key |
HQXGUVSESXYWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



